Fmoc-D-Phe(4-F)-OH is a valuable building block in the synthesis of peptides containing D-phenylalanine with a 4-fluoro substitution. Peptides are chains of amino acids linked together by peptide bonds and play crucial roles in biological processes. Fmoc chemistry is a widely used technique for solid-phase peptide synthesis, where amino acids are sequentially added to a solid support to create the desired peptide chain. The Fmoc group in Fmoc-D-Phe(4-F)-OH ensures proper protection of the amino group during peptide chain assembly and can be selectively removed under mild conditions to allow for further chain elongation [PubChem, Fmoc-D-Phe(4-F)-OH, ].
Fmoc-D-Phe(4-F)-OH can be used to introduce a 4-fluorophenylalanine residue into proteins at specific positions. This can be helpful in studying the structure-function relationship of proteins. By incorporating this modified amino acid, researchers can probe the effect of the fluorine substitution on protein folding, stability, and activity [NCBI, Protein Engineering, ].
Fmoc-D-Phenylalanine(4-Fluoro)-Hydroxyl (Fmoc-D-Phe(4-F)-OH) is a derivative of the amino acid phenylalanine, characterized by the presence of a fluorine atom at the para position of the phenyl ring. The chemical formula for this compound is C₁₈H₁₅FNO₄, and it has a molecular weight of 405.42 g/mol . The compound is commonly used in peptide synthesis due to its stability and ability to be incorporated into peptides as a building block.
There is no current information available on the mechanism of action of this specific compound. Fluorinated amino acids can have various mechanisms depending on their structure and application. Some examples include:
Fmoc-D-Phe(4-F)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). In this process, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed under basic conditions, allowing for the formation of peptide bonds with other amino acids. The presence of the fluorine substituent can influence the electronic properties and steric hindrance of the resulting peptides, potentially affecting their reactivity and biological activity .
The biological activity of Fmoc-D-Phe(4-F)-OH is largely dependent on its incorporation into peptides. Fluorinated amino acids can enhance the binding affinity and selectivity of peptides for their targets, which may include receptors or enzymes. Studies have shown that fluorinated derivatives can exhibit increased potency in certain biological assays, making them valuable in drug design and development .
The synthesis of Fmoc-D-Phe(4-F)-OH typically involves several steps:
Fmoc-D-Phe(4-F)-OH has several applications in various fields:
Studies on Fmoc-D-Phe(4-F)-OH often focus on its interactions with biological targets. For instance, research has demonstrated that peptides containing this fluorinated amino acid can exhibit altered binding profiles compared to their non-fluorinated counterparts. These alterations can lead to changes in pharmacokinetics and pharmacodynamics, making Fmoc-D-Phe(4-F)-OH an important compound in medicinal chemistry .
Several compounds share structural similarities with Fmoc-D-Phe(4-F)-OH, including:
Compound Name | CAS Number | Key Features |
---|---|---|
Fmoc-D-Phenylalanine | 177966-64-2 | Basic structure without fluorine |
Fmoc-D-Phe(4-CN)-OH | 198560-43-9 | Contains a cyano group instead of fluorine |
Fmoc-L-Phenylalanine | 169243-86-1 | L-isomer variant lacking fluorination |
Fmoc-D-Phe(3-F)-OH | 205526-24-5 | Fluorination at the meta position |
Uniqueness: The presence of the para-fluoro substituent in Fmoc-D-Phe(4-F)-OH distinguishes it from other derivatives, potentially enhancing its biological activity and interaction profiles compared to non-fluorinated or differently substituted variants.